![molecular formula C16H17NO3 B1286379 苄基N-[2-(4-羟基苯基)乙基]氨基甲酸酯 CAS No. 29655-46-7](/img/structure/B1286379.png)

苄基N-[2-(4-羟基苯基)乙基]氨基甲酸酯

描述

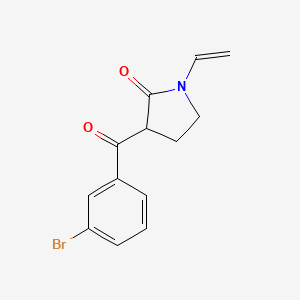

Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is a compound that has been explored in various research contexts, particularly in the synthesis of pharmaceutical intermediates and prodrugs. The compound features a benzyl group attached to a carbamate moiety, which is further linked to a 4-hydroxyphenyl ethyl group. This structure is of interest due to its potential biological activity and its role in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of related carbamate compounds often involves multi-step processes that can include key steps such as iodolactamization, as seen in the enantioselective synthesis of a related benzyl carbamate used as an intermediate for CCR2 antagonists . Another approach involves the synthesis of carbamate prodrugs based on active benzoxazolones and oxazolidinones, which can be obtained through a two-step process involving condensation reactions . These methods highlight the versatility and complexity of synthesizing carbamate derivatives.

Molecular Structure Analysis

The molecular structure of benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate and related compounds can be characterized using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. For instance, the crystal structure of 2-(4-hydroxyphenyl)ethyl substituted benzimidazole bromide salts has been determined, providing insights into the molecular conformation and potential interactions of similar compounds .

Chemical Reactions Analysis

Carbamate compounds can undergo various chemical reactions, including cyclization and hydrolysis. For example, the cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]carbamate to N-hydroxyphthalimide has been studied, revealing a highly efficient intramolecular nucleophilic reaction . Additionally, the cleavage of related carbamates in different buffer solutions has been investigated, showing the influence of buffer composition on reaction kinetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate derivatives can be influenced by their molecular structure. For example, the presence of hydroxy groups can affect the binding affinities for biological receptors, as seen in the study of benzo[a]carbazole derivatives . Furthermore, the substitution pattern on the benzimidazole ring can significantly impact the inhibitory properties against enzymes such as acetylcholinesterase and carbonic anhydrase .

科学研究应用

催化

对金(I)催化的烯烃分子内氢功能化的研究,包括类似于苄基N-[2-(4-羟基苯基)乙基]氨基甲酸酯的化合物,已经证明了杂环的有效形成。这些反应表现出高的外放选择性,并且可以应用于以高产率合成复杂的有机化合物,展示了此类化合物在有机合成和催化中的潜力 (张等人,2006)。

酶抑制

已经研究了与苄基N-[2-(4-羟基苯基)乙基]氨基甲酸酯在结构上相关的化合物对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的抑制活性,这些酶在神经退行性疾病中至关重要。一组硅基氨基甲酸酯衍生物表现出显着的抑制潜力,表明它们在设计阿尔茨海默病等疾病药物方面的适用性 (Bąk 等人,2019)。

抗菌剂

(3-苄基-5-羟基苯基)氨基甲酸酯对革兰氏阳性细菌(包括耐药菌株)的抗菌活性已得到证实。这些化合物显示出有效的抑制活性,表明它们作为新型抗菌剂的潜力 (梁等人,2020)。

材料科学

在材料科学中,已经探索了含有苄基N-[2-(4-羟基苯基)乙基]氨基甲酸酯衍生物的光反应性聚苯乙烯的合成和表征。这些材料表现出有希望的介电性能和光反应性,使其适用于有机电子学中的应用,包括有机场效应晶体管 (OFET) (金等人,2008)。

安全和危害

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-15-8-6-13(7-9-15)10-11-17-16(19)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMODWJQJBRHYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555935 | |

| Record name | Benzyl [2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |

CAS RN |

29655-46-7 | |

| Record name | Benzyl [2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)